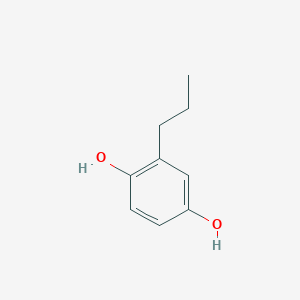2-Propylhydroquinone
CAS No.: 4693-31-6
Cat. No.: VC14404592
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4693-31-6 |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 2-propylbenzene-1,4-diol |
| Standard InChI | InChI=1S/C9H12O2/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6,10-11H,2-3H2,1H3 |
| Standard InChI Key | NJRNUAVVFBHIPT-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=CC(=C1)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Propylhydroquinone (C₉H₁₂O₂) features a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions and a propyl group at the 2 position . The propyl substituent introduces steric effects that influence reactivity and solubility compared to unsubstituted hydroquinone. The molecular weight is 152.19 g/mol, with a density approximating 1.2 g/cm³ based on analogous alkylhydroquinones .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Density | ~1.2 g/cm³ |
| Boiling Point | Estimated 290–310°C |
| Melting Point | ~160–170°C (extrapolated) |
The compound’s solubility profile is dictated by its polar hydroxyl groups and nonpolar propyl chain, rendering it moderately soluble in organic solvents like ethanol and acetone but less so in water .
Synthesis and Industrial Production
Hydroperoxide Decomposition Route
A patented method for hydroquinone production involves acid-catalyzed decomposition of p-diisopropylbenzene dihydroperoxide (p-DHP) . While this process primarily yields hydroquinone, modifications could theoretically produce alkylated derivatives like 2-propylhydroquinone by altering starting materials. The reaction proceeds via:
-
Oxidation: p-diisopropylbenzene is oxidized to p-DHP using molecular oxygen.
-
Acid Decomposition: p-DHP undergoes acid-catalyzed cleavage, releasing acetone and forming hydroquinone .
Introducing propyl groups during the initial alkylation step could redirect the synthesis toward 2-propylhydroquinone, though yield optimization would require stringent control of hydroperoxide concentrations (0.1–1% by weight) and reaction temperatures .
Alternative Synthetic Pathways
-
Phenol Alkylation: Direct alkylation of hydroquinone with propyl halides under Friedel-Crafts conditions, though regioselectivity challenges may arise.
-
Biological Synthesis: Enzymatic hydroxylation of propylbenzene derivatives by microbial systems, though this remains exploratory .
Applications and Functional Utility
Industrial Uses
As a reducing agent, 2-propylhydroquinone could serve in polymer stabilization and photographic development, leveraging its antioxidant properties to inhibit oxidation reactions . Its extended alkyl chain may enhance lipid solubility, making it suitable for hydrophobic matrix applications.
Table 2: Comparative Efficacy of Hydroquinone Derivatives
| Compound | Tyrosinase Inhibition | Melanocyte Toxicity |
|---|---|---|
| Hydroquinone | High | High |
| 2-Isopropylhydroquinone | Moderate | Low |
| TFC-1067 (Fluoro analog) | High | None |
Data extrapolated from studies on analogous compounds indicate that alkylation mitigates cytotoxicity while retaining some depigmenting activity .
Emerging Research and Future Directions
Synthetic Biology Approaches
Recent advances in engineered enzymes, such as cytochrome P450 monooxygenases, offer routes to produce 2-propylhydroquinone via microbial fermentation, potentially improving sustainability .
Dermatological Innovations
Ongoing clinical trials explore fluorinated hydroquinone analogs (e.g., TFC-1067) for selective tyrosinase inhibition without melanocyte damage . Similar principles could be applied to 2-propylhydroquinone to enhance therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume